N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Description
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a benzothiazole-derived amide featuring a 4-nitrobenzoyl group linked via an amide bond to a 4,6-dimethyl-substituted benzothiazole scaffold. The benzothiazole moiety is a privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities. The 4-nitrobenzamide group introduces strong electron-withdrawing effects, which may influence reactivity and stability.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-9-7-10(2)14-13(8-9)23-16(17-14)18-15(20)11-3-5-12(6-4-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJLVWSUYBUPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the benzothiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 4-nitrobenzamide core but differ in the amine-derived substituent, leading to distinct physicochemical and spectroscopic properties:
Key Observations :
- Lipophilicity : The 4,6-dimethylbenzothiazole substituent in the target compound likely increases lipophilicity compared to the polar dioxolo group in ’s analogue.
- Electronic Effects : The electron-withdrawing chlorine in ’s compound contrasts with the electron-donating methyl groups in the target, affecting amide bond stability and fragmentation patterns.
Spectroscopic and Analytical Comparisons
Nuclear Magnetic Resonance (NMR)
- Target Compound : Expected downfield shifts for benzothiazole protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). The nitro group deshields adjacent aromatic protons.
- : Aromatic protons in the diphenylethyl group resonate at δ 7.2–7.8 ppm, with distinct splitting patterns due to substituent symmetry .
- : Dioxolo oxygen atoms cause upfield shifts for neighboring protons (δ 6.0–6.5 ppm) .
Mass Spectrometry (MS) Fragmentation
- Target vs. : Both yield a 150 m/z ion (nitrobenzoyl fragment), but the target’s benzothiazole ring may stabilize additional fragments (e.g., m/z 120 via NO• loss) .
- : Chlorine substituent leads to unique ions (e.g., m/z 139 via HCl elimination), absent in methylated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
